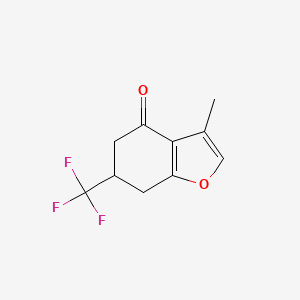![molecular formula C8H11BrN4O2 B11804717 Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en química medicinal. La estructura única de este compuesto, que incluye un anillo de triazol fusionado a un anillo de pirimidina, lo convierte en un tema interesante para la investigación y el desarrollo en diversos campos científicos.
Métodos De Preparación
La síntesis de 2-bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo típicamente implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Un método común implica la reacción de 2-amino-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo con bromo en presencia de un solvente adecuado. Las condiciones de reacción, como la temperatura y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del producto deseado .
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se escalan para acomodar cantidades mayores. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad del proceso de síntesis.
Análisis De Reacciones Químicas
2-Bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas. Los reactivos comunes para estas reacciones incluyen azida de sodio y tiocianato de potasio.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos correspondientes o reducción para producir derivados reducidos. Los reactivos como el peróxido de hidrógeno para la oxidación y el borohidruro de sodio para la reducción se utilizan comúnmente.
Reacciones de ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas. Estas reacciones a menudo requieren catalizadores específicos y condiciones de reacción para que procedan de manera eficiente.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amino, mientras que las reacciones de oxidación pueden producir óxidos.
Aplicaciones Científicas De Investigación
2-Bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se estudia por su potencial como agente neuroprotector y antineuroinflamatorio.
Investigación biológica: El compuesto se utiliza en estudios que involucran la inhibición del estrés del retículo endoplásmico y la apoptosis en las células neuronales.
Aplicaciones industriales: La estructura única del compuesto lo convierte en un valioso bloque de construcción para la síntesis de moléculas más complejas que se utilizan en productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo involucra la inhibición de vías moleculares específicas. Se ha demostrado que el compuesto inhibe la vía inflamatoria NF-kB, que juega un papel crucial en la regulación de las respuestas inmunitarias y la inflamación . Además, reduce la expresión de la chaperona del retículo endoplásmico BIP y el marcador de apoptosis caspasa-3 escindida, ejerciendo así efectos neuroprotectores .
Comparación Con Compuestos Similares
2-Bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo se puede comparar con otros compuestos similares, como:
4-Metil-2-(1,2,3,6-tetrahidropiridin-4-il)pirimidina: Este compuesto ha mostrado una potencia eficaz del receptor 5-HT1A y actividades neuroprotectoras.
5,6,7,8-Tetrahidro-[1,2,4]triazolo-[4,3-a]piracinas: Estos compuestos se utilizan como bloques de construcción en química medicinal y han mostrado potencial en diversas aplicaciones terapéuticas.
La singularidad de 2-bromo-4,5,6,7-tetrahidro-[1,2,4]triazolo[1,5-a]pirimidina-7-carboxilato de etilo radica en su estructura específica y la amplia gama de actividades biológicas que exhibe. Su capacidad para inhibir múltiples vías moleculares lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C8H11BrN4O2 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H11BrN4O2/c1-2-15-6(14)5-3-4-10-8-11-7(9)12-13(5)8/h5H,2-4H2,1H3,(H,10,11,12) |
Clave InChI |
CKCHLXUDYACMBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCNC2=NC(=NN12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


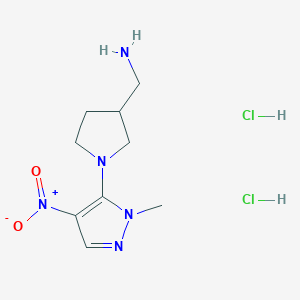
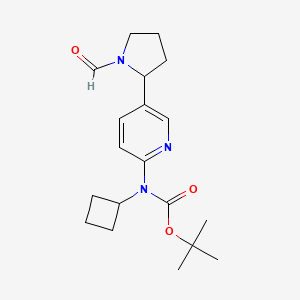

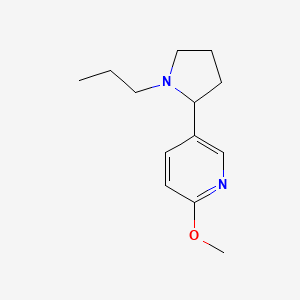
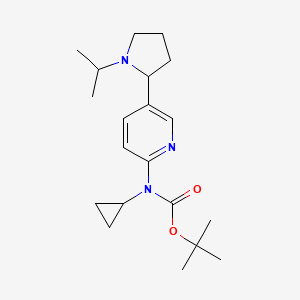

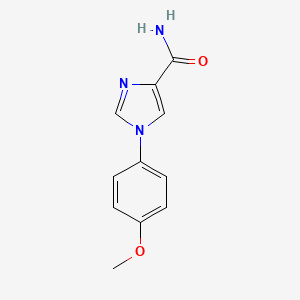
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
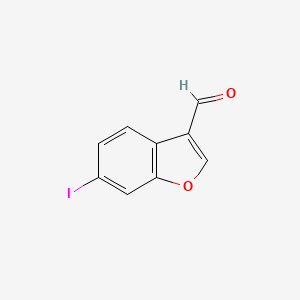
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
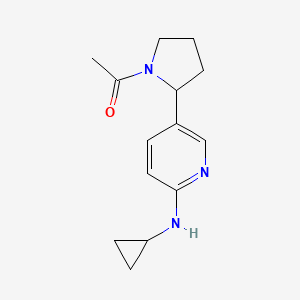
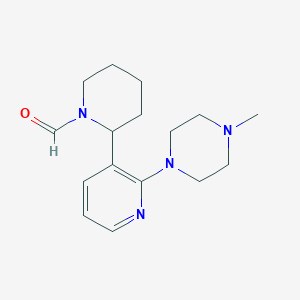
![7-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11804708.png)
